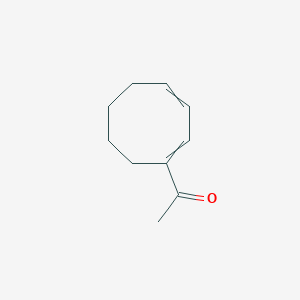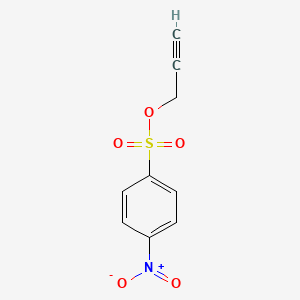
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C9H7NO5S It is characterized by the presence of a prop-2-yn-1-yl group attached to a 4-nitrobenzene-1-sulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate can be synthesized through a multi-step process involving the reaction of propargyl alcohol with 4-nitrobenzenesulfonyl chloride. The reaction typically requires the use of a base catalyst, such as triethylamine or sodium carbonate, to facilitate the formation of the sulfonate ester . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Addition Reactions: The alkyne group can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted nitrobenzenes with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
科学的研究の応用
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets through various pathways:
類似化合物との比較
Prop-2-yn-1-yl 4-nitrobenzene-1-sulfonate can be compared with similar compounds such as:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but lacks the sulfonate group, which affects its reactivity and applications.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of a nitro group, leading to different chemical properties and uses.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group, which influences its solubility and reactivity.
特性
CAS番号 |
34646-10-1 |
|---|---|
分子式 |
C9H7NO5S |
分子量 |
241.22 g/mol |
IUPAC名 |
prop-2-ynyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H7NO5S/c1-2-7-15-16(13,14)9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2 |
InChIキー |
DCWXVKHQGUXMEL-UHFFFAOYSA-N |
正規SMILES |
C#CCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


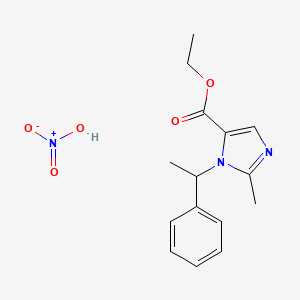
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

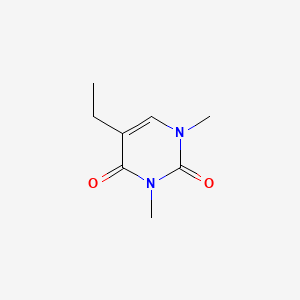
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
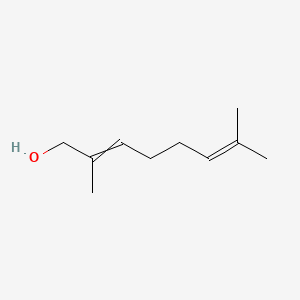
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
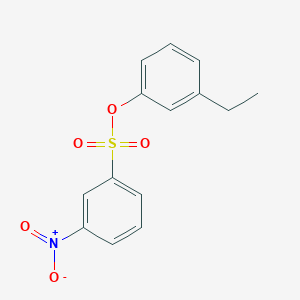
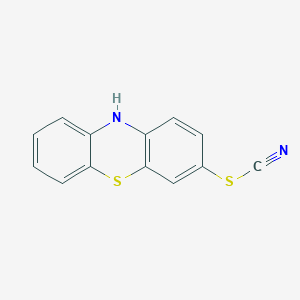
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
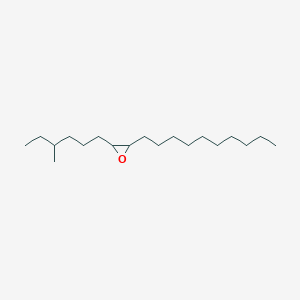
![Phenyl{2-[(propan-2-yl)amino]phenyl}methanone](/img/structure/B14683607.png)
